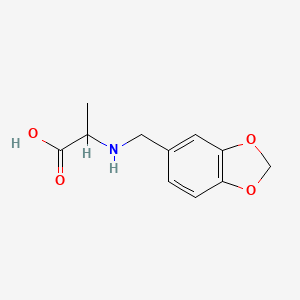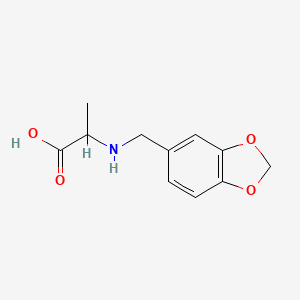
Alanine, N-piperonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-piperonyl- is a compound that combines the amino acid alanine with a piperonyl group Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism The piperonyl group is derived from piperonal, an aromatic aldehyde with a characteristic cherry-like aroma, commonly found in black pepper (Piper nigrum)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonal. One common method is the reductive amination of piperonal with alanine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of Alanine, N-piperonyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Alanine, N-piperonyl- can undergo various chemical reactions, including:
Oxidation: The piperonyl group can be oxidized to form piperonylic acid.
Reduction: The aldehyde group in piperonal can be reduced to form piperonyl alcohol.
Substitution: The amino group in alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: Various substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Alanine, N-piperonyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets. The piperonyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular proteins. The alanine moiety can participate in metabolic pathways, influencing cellular processes such as protein synthesis and energy production.
Vergleich Mit ähnlichen Verbindungen
Piperine: An alkaloid found in black pepper with bio-enhancing properties.
Piperonal: An aromatic aldehyde with a cherry-like aroma, used in flavor and fragrance industries.
Alanine derivatives: Various substituted alanine compounds with different functional groups.
Uniqueness: Alanine, N-piperonyl- is unique due to the combination of the amino acid alanine and the piperonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
3201-30-7 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
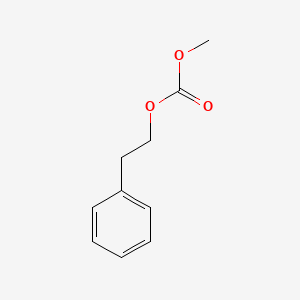


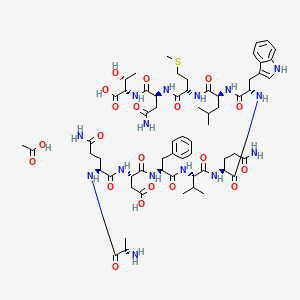
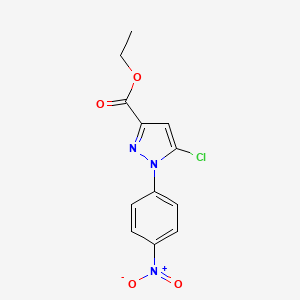
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)



![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
